molecular formula C16H17Cl2N3OS B2675612 3,4-dichloro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide CAS No. 1706217-76-6

3,4-dichloro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide

Cat. No.: B2675612
CAS No.: 1706217-76-6
M. Wt: 370.29
InChI Key: XNOZUCVYVHGEPQ-UHFFFAOYSA-N
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Description

3,4-dichloro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with dichloro groups at the 3 and 4 positions, and a thiazolyl-piperidinylmethyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Piperidine Derivative Synthesis: The piperidine ring can be formed via the hydrogenation of pyridine derivatives or through cyclization reactions involving appropriate precursors.

    Coupling Reactions: The thiazole and piperidine derivatives are then coupled using a suitable linker, often through nucleophilic substitution or condensation reactions.

    Final Coupling with Benzamide: The final step involves coupling the thiazolyl-piperidinylmethyl group with 3,4-dichlorobenzamide under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorine atoms on the benzene ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.

    Substitution: Nucleophiles like sodium azide or thiourea can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Azides or thiols.

Scientific Research Applications

3,4-dichloro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, antimicrobial, or anticancer properties.

    Biological Studies: The compound can be used to study the interactions with various biological targets, including enzymes and receptors.

    Materials Science: It can be explored for its potential use in creating new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The thiazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions, while the piperidine ring can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3,4-dichloro-N-(piperidin-3-ylmethyl)benzamide: Lacks the thiazole ring, which may reduce its biological activity.

    3,4-dichloro-N-((1-(thiazol-2-yl)ethyl)methyl)benzamide: Has an ethyl linker instead of a piperidine ring, which may affect its solubility and bioavailability.

Uniqueness

The presence of both the thiazole and piperidine rings in 3,4-dichloro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide makes it unique, as it combines the beneficial properties of both moieties. The thiazole ring can enhance biological activity through specific interactions with targets, while the piperidine ring can improve pharmacokinetic properties.

Properties

IUPAC Name

3,4-dichloro-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2N3OS/c17-13-4-3-12(8-14(13)18)15(22)20-9-11-2-1-6-21(10-11)16-19-5-7-23-16/h3-5,7-8,11H,1-2,6,9-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNOZUCVYVHGEPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CS2)CNC(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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